Cas no 2034241-13-7 (1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea)

1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea structure
2034241-13-7 structure
商品名:1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea
CAS番号:2034241-13-7
MF:C17H16N4O2S
メガワット:340.399541854858
CID:6053426
PubChem ID:122163123

1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea 化学的及び物理的性質

名前と識別子

    • 1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea
    • 1-(2-methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
    • 2034241-13-7
    • 1-(2-methoxyphenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
    • 1-(2-methoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea
    • F6574-1940
    • AKOS032464429
    • インチ: 1S/C17H16N4O2S/c1-23-14-6-3-2-5-12(14)21-17(22)20-11-13-16(19-9-8-18-13)15-7-4-10-24-15/h2-10H,11H2,1H3,(H2,20,21,22)
    • InChIKey: FZKAHTXEOOCYBW-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1C(CNC(NC2C=CC=CC=2OC)=O)=NC=CN=1

計算された属性

  • せいみつぶんしりょう: 340.09939694g/mol
  • どういたいしつりょう: 340.09939694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 412
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6574-1940-3mg
1-(2-methoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea
2034241-13-7
3mg
$63.0 2023-09-07
Life Chemicals
F6574-1940-4mg
1-(2-methoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea
2034241-13-7
4mg
$66.0 2023-09-07
Life Chemicals
F6574-1940-20mg
1-(2-methoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea
2034241-13-7
20mg
$99.0 2023-09-07
Life Chemicals
F6574-1940-20μmol
1-(2-methoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea
2034241-13-7
20μmol
$79.0 2023-09-07
Life Chemicals
F6574-1940-2mg
1-(2-methoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea
2034241-13-7
2mg
$59.0 2023-09-07
Life Chemicals
F6574-1940-5μmol
1-(2-methoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea
2034241-13-7
5μmol
$63.0 2023-09-07
Life Chemicals
F6574-1940-25mg
1-(2-methoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea
2034241-13-7
25mg
$109.0 2023-09-07
Life Chemicals
F6574-1940-30mg
1-(2-methoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea
2034241-13-7
30mg
$119.0 2023-09-07
Life Chemicals
F6574-1940-2μmol
1-(2-methoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea
2034241-13-7
2μmol
$57.0 2023-09-07
Life Chemicals
F6574-1940-100mg
1-(2-methoxyphenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea
2034241-13-7
100mg
$248.0 2023-09-07

1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea 関連文献

1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}ureaに関する追加情報

Introduction to 1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea (CAS No. 2034241-13-7)

The compound 1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea, identified by its CAS number 2034241-13-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex aromatic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings, including thiophene and pyrazine, combined with a urea functional group, suggests a high degree of structural complexity that may contribute to unique biological activities.

Recent research in the area of heterocyclic compounds has highlighted the importance of such structures in developing novel therapeutic agents. The thiophen-2-yl moiety, in particular, is known for its role in various bioactive molecules, often contributing to interactions with biological targets. In the context of this compound, the integration of thiophene with a pyrazin-2-ylmethyl group creates a scaffold that may exhibit properties suitable for modulating biological pathways relevant to diseases such as cancer and inflammation.

The urea component of the molecule is another key feature that merits discussion. Urea derivatives are widely recognized for their versatility in pharmaceutical applications, often serving as pharmacophores in drug design. The ability of urea to form hydrogen bonds and interact with biological targets makes it a valuable moiety in the development of small-molecule inhibitors. In this compound, the urea group is linked to a benzene ring substituted with a methoxy group, which may influence the electronic properties and solubility characteristics of the molecule.

One of the most compelling aspects of this compound is its potential as a lead structure for further drug development. The combination of aromatic rings and functional groups like urea and thiophene suggests that it may possess multiple binding sites capable of interacting with biological targets. This polypharmacophoric nature is increasingly recognized as a strategy for developing drugs with enhanced efficacy and reduced side effects. Current research efforts are focused on exploring the pharmacological profile of this compound through both computational modeling and experimental validation.

Computational studies have already provided insights into the possible interactions of this molecule with biological targets. Molecular docking simulations have indicated that it may bind effectively to enzymes and receptors involved in metabolic pathways relevant to neurological disorders. Additionally, preliminary experiments have shown promising results in cell-based assays, where the compound demonstrated modulatory effects on key signaling pathways associated with inflammation and cell proliferation.

The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies, including cross-coupling reactions and multi-step organic transformations, have been employed to construct the desired framework. The use of palladium-catalyzed reactions has been particularly effective in forming the carbon-carbon bonds between the aromatic rings and heterocyclic moieties. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also provide valuable insights into potential routes for large-scale production.

In conclusion, 1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea (CAS No. 2034241-13-7) stands as a testament to the ongoing innovation in pharmaceutical chemistry. Its unique structural features, including the interplay between thiophene, pyrazine, and urea, make it a promising candidate for further investigation in drug discovery. As research progresses, this compound is expected to contribute significantly to our understanding of molecular interactions and their implications for therapeutic interventions.

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